molecular formula C21H15NO4S B14664860 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-(2-phenyl-4-thiazolyl)- CAS No. 51625-86-6

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-(2-phenyl-4-thiazolyl)-

Cat. No.: B14664860
CAS No.: 51625-86-6
M. Wt: 377.4 g/mol
InChI Key: KTOJBEXIDAUIRC-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.

    Introduction of the thiazole ring: This step might involve the cyclization of a thioamide with a halogenated ketone.

    Acetylation: The final step could be the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the chromen-4-one core.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-4-one derivatives: These compounds share the chromen-4-one core and have similar biological activities.

    Thiazole-containing compounds: These compounds share the thiazole ring and might have similar chemical reactivity.

Uniqueness

The unique combination of the chromen-4-one core and the thiazole ring in 2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate might confer unique biological activities or chemical reactivity compared to other compounds.

Properties

CAS No.

51625-86-6

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

[2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate

InChI

InChI=1S/C21H15NO4S/c1-12-19(17-11-27-21(22-17)14-6-4-3-5-7-14)20(24)16-9-8-15(26-13(2)23)10-18(16)25-12/h3-11H,1-2H3

InChI Key

KTOJBEXIDAUIRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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